molecular formula C21H24Cl2N4O2S B1662198 Ziprasidone hydrochloride monohydrate CAS No. 138982-67-9

Ziprasidone hydrochloride monohydrate

Cat. No.: B1662198
CAS No.: 138982-67-9
M. Wt: 467.4 g/mol
InChI Key: ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziprasidone hydrochloride monohydrate (chemical formula: C₂₁H₂₁ClN₄OS·HCl·H₂O; molecular weight: 467.42 g/mol) is a second-generation antipsychotic agent approved for the treatment of schizophrenia and acute manic/mixed episodes in bipolar I disorder . It functions as a combined serotonin (5-HT) and dopamine receptor antagonist, with high affinity for 5-HT₂A (Ki = 0.42 nM), D₂ (Ki = 4.8 nM), and 5-HT₁A (Ki = 3.4 nM) receptors, contributing to its efficacy in managing psychotic symptoms .

Structurally, this compound crystallizes in the triclinic space group P-1 with lattice parameters a = 7.250 Å, b = 10.986 Å, c = 14.072 Å, and angles α = 83.43°, β = 80.59°, γ = 87.14° . Its poor aqueous solubility (free base: ~0.5 μg/mL) is improved in the hydrochloride salt form (~210 μg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound . Marketed under the brand name Geodon® or Zeldox®, it is available in capsule formulations (20–80 mg strengths) and requires administration with food to enhance bioavailability .

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146939-27-7 (Parent)
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00160855
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138982-67-9
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138982-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIPRASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/216X081ORU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of 5-(2-Chloroethyl)-6-Chloro-1,3-Dihydroindole-2(2H)-One with 1,2-Benzisothiazole-3-Piperazinyl

The core synthesis involves nucleophilic substitution between 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one and 1,2-benzisothiazole-3-piperazinyl derivatives. Patent EP1975169 details an improved process using polar aprotic solvents (dimethylformamide, dimethylacetamide) with 0.4–0.5 equivalents of potassium iodide or sodium bromide. Halide salts accelerate the reaction by facilitating chloride displacement through a SN2 mechanism.

Reaction conditions:

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Solvent ratio: 3:1 dimethylacetamide/tetrahydrofuran
  • Yield: 82–87% crude ziprasidone base

Purification via Solvent Suspension

Crude ziprasidone base undergoes purification through reflux in acetone or tetrahydrofuran. EP1975169 Example 3 demonstrates:

  • Dissolve 1 g base in 26 mL tetrahydrofuran + 3 mL water at 64°C
  • Filter hot solution to remove insoluble impurities
  • Cool to 25°C, add 0.29 mL concentrated HCl over 30 minutes
  • Stir 2 hours, then refrigerate at 1–5°C for 10 hours
  • Isolate crystals via vacuum filtration, wash with cold tetrahydrofuran
    Yield: 92% pure ziprasidone hydrochloride monohydrate

Crystallization Techniques for Monohydrate Formation

Slurry Conversion Method

EP0965343B1 describes a solvent-mediated polymorphic conversion process:

Procedure

  • Suspend ziprasidone free base in tetrahydrofuran/water (1:4 v/v)
  • Add 15% HCl aqueous solution dropwise at 60–64°C
  • Reflux 4 hours with slow agitation (50 rpm)
  • Cool to 25°C at 0.5°C/min rate
  • Filter and dry under nitrogen purge

Key Parameters

Parameter Optimal Range Effect on Crystal Size
Water:THF ratio 13–17:1 Smaller particles (5–30 µm)
HCl addition rate 2 mL/min per 100 g Prevents particle aggregation
Cooling rate ≤0.5°C/min Increases crystal uniformity

Solution Crystallization for Large Particles

For formulations requiring improved flow properties, EP0965343B1 recommends:

  • Dissolve free base in THF/water (24–30:2–6 v/v) at 60–64°C
  • Add 10% HCl solution over 45 minutes
  • Hold at 60°C for 30 minutes to nucleate
  • Cool to 25°C over 4 hours
  • Isolate by centrifugation, wash with cold THF

This method produces crystals with volume mean diameter (VMD) of 50–150 µm, suitable for direct compression tablet formulations.

Salt Formation and Hydration Control

Hydrochloride Salt Generation

The FDA-approved process involves:

  • Neutralize ziprasidone free base slurry with 1N HCl to pH 5–7
  • Maintain stoichiometric excess of 1.05–1.10 equivalents HCl
  • Heat to 40–50°C to dissolve metastable anhydrous form
  • Cool to 20–25°C to precipitate monohydrate

Critical Quality Attributes

  • Water content: 3.8–4.2% (Karl Fischer titration)
  • Chloride content: 7.2–7.6% (ion chromatography)
  • XRPD peaks at 8.9°, 17.8°, 26.7° 2θ confirm monohydrate

Hydration Stability Studies

USP-NF guidelines specify storage at 25°C/60% RH to prevent:

  • Conversion to trihydrate (above 75% RH)
  • Dehydration to anhydrous form (below 40% RH)

Accelerated stability data:

Condition Form Change Timeframe
40°C/75% RH Trihydrate 2 weeks
25°C/30% RH Anhydrous 4 weeks
5°C/ambient RH Stable monohydrate 24 months

Industrial-Scale Manufacturing

Batch Process Optimization

EP1975169 Example 4 scales up to 3 kg batches:

Reaction

  • Charge 3 kg ziprasidone mesylate into 27 L formic acid/THF/water (1:1:1)
  • Add 6 L 15% HCl over 90 minutes at 25°C
  • Age slurry 1 hour, filter through 10 µm sintered funnel
  • Wash with 9 L THF, dry in vacuum oven at 40°C
    Yield: 98%, HPLC purity 99.8%, mean particle size 78 µm

Continuous Manufacturing

Emerging approaches from USP-NF include:

  • Twin-screw extrusion for solvent-free salt formation
  • Microfluidic crystallization chips (50–200 µm channel size)
  • PAT (Process Analytical Technology) monitoring via Raman spectroscopy

Comparative Data

Method Yield (%) Purity (%) Production Rate (kg/h)
Batch 98 99.8 2.5
Continuous 95 99.5 8.7
Microfluidic 91 99.9 0.3

Analytical Method Validation

HPLC Purity Testing

The International Journal of Pharmaceutical Sciences method specifies:

Chromatographic Conditions

  • Column: Hemochrom-Intersil C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: 45:55 water (pH 3.0)/methanol
  • Flow rate: 1.2 mL/min
  • Detection: 317 nm
  • Retention time: 4.8 minutes

Validation Results

Parameter Result Specification
Linearity R² = 0.998 ≥0.995
LOD 0.6 µg/mL ≤1.0 µg/mL
LOQ 2.0 µg/mL ≤3.0 µg/mL
Recovery 100.46% 98–102%

Dissolution Testing

USP-NF Apparatus 2 (paddle) method:

  • Medium: 900 mL pH 6.0 phosphate buffer
  • Rotation: 50 rpm
  • Temperature: 37 ± 0.5°C
  • Acceptance: Q = 80% dissolved in 45 minutes

Chemical Reactions Analysis

Types of Reactions

Ziprasidone hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of ziprasidone, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Key Findings:

Receptor Selectivity : Ziprasidone exhibits balanced 5-HT₂A/D₂ antagonism, reducing extrapyramidal side effects compared to pure D₂ antagonists like haloperidol .

Solubility Advantage: The hydrochloride monohydrate form enhances solubility over the free base, addressing limitations seen in olanzapine and zuclopenthixol .

Purity and Formulation: this compound meets stringent USP standards (e.g., ≤0.5% impurities), ensuring batch consistency .

Structural and Formulation Comparisons

  • Ziprasidone Anhydrous vs. Monohydrate: The monohydrate form is thermodynamically stable and preferred for manufacturing due to its defined particle size distribution (>90 μm) and reduced hygroscopicity .
  • Salt Forms: Unlike ziprasidone mesylate (used in intramuscular injections), the hydrochloride monohydrate is optimized for oral delivery, with superior shelf-life under controlled storage (-20°C, airtight containers) .

Research and Development Insights

  • Synthetic Methods: Patent WO2005123086A2 details a scalable process for this compound production, involving crystallization from water-soluble solvents to control particle size .
  • Analytical Techniques : Spectrophotometric methods (λ = 490 nm) and HPLC are validated for quantifying ziprasidone in formulations, with ≤2% relative standard deviation (RSD) .

Biological Activity

Ziprasidone hydrochloride monohydrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex pharmacological profile, which includes interactions with various neurotransmitter receptors. This article delves into the biological activity of ziprasidone, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone exhibits high affinity for several receptors:

  • Dopamine Receptors : It has significant binding affinity for dopamine D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively).
  • Serotonin Receptors : The compound also interacts with serotonin receptors, including 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), and 5HT1A (Ki = 3.4 nM).
  • Adrenergic and Histamine Receptors : It acts as an antagonist at α1-adrenergic receptors (Ki = 10 nM) and shows moderate affinity for histamine H1 receptors (Ki = 47 nM) .

These interactions contribute to its efficacy in treating psychotic disorders while minimizing certain side effects commonly associated with other antipsychotics.

Pharmacokinetics

Ziprasidone's pharmacokinetic profile varies based on the route of administration:

  • Intramuscular Administration : Bioavailability is 100%, with peak serum concentrations reached approximately 60 minutes post-administration.
  • Oral Administration : The bioavailability is about 60% when taken without food but can increase significantly with a high-calorie meal .

The drug is extensively metabolized in the liver, primarily through aldehyde oxidase, with minor contributions from cytochrome P450 enzymes. The mean terminal half-life is around 10 hours, allowing for once or twice daily dosing .

Case Studies and Clinical Findings

Several studies have evaluated the clinical effects and safety profile of ziprasidone:

  • Efficacy in Bipolar Disorder : A study involving patients with acute manic or mixed episodes showed that ziprasidone significantly reduced symptoms compared to placebo, with a favorable safety profile regarding metabolic side effects .
  • Side Effects : While ziprasidone is associated with lower rates of weight gain and sedation compared to other antipsychotics, it can cause orthostatic hypotension and rash in some patients. Management strategies include dose adjustment and adjunctive treatments such as antihistamines .

In Vitro Studies

Recent research has focused on the permeability and cytotoxicity of this compound nanocrystals:

  • Caco-2 Cell Permeability : Studies demonstrated that nanocrystals of ziprasidone enhance permeability across intestinal barriers compared to coarse powder formulations. This improvement could lead to better bioavailability and therapeutic outcomes .
  • Cytotoxicity Testing : The cytotoxic effects were assessed using MTT assays on Caco-2 cells, indicating that while ziprasidone has some cytotoxic potential, its therapeutic index remains favorable when used at clinically relevant doses .

Summary Table of Biological Activity

Parameter Value/Description
Dopamine D2 Ki 4.8 nM
Serotonin 5HT2A Ki 0.4 nM
Bioavailability (IM) 100%
Bioavailability (Oral) ~60% (increased with food)
Half-Life ~10 hours
Primary Metabolism Pathway Aldehyde oxidase
Common Side Effects Orthostatic hypotension, rash

Q & A

Q. What is the molecular mechanism of action of ziprasidone hydrochloride monohydrate, and how does its dual receptor antagonism influence experimental design in neuropharmacology?

Ziprasidone acts as a combined 5-HT (serotonin) and dopamine receptor antagonist, with reported binding affinities (Ki values) of 4.8 nM for D2, 0.42 nM for 5-HT2A, and 3.4 nM for 5-HT1A receptors . To study its mechanism, researchers should design radioligand displacement assays using transfected cell lines expressing these receptors. Dose-response curves and Schild regression analysis are critical to distinguish competitive vs. non-competitive antagonism. Include controls for off-target effects (e.g., adrenergic or histaminergic receptors) using receptor panels .

Q. How can researchers validate the purity and stability of this compound in preclinical studies?

Follow USP 35 guidelines, which require HPLC with UV detection (λ = 229 nm) using a C18 column and mobile phase of methanol/water/hydrochloric acid (20:5:0.01). System suitability tests must ensure resolution ≥2.0 between ziprasidone and its impurities (e.g., Related Compound A/B). Calculate purity using the formula: Purity (%)=rUrS×CSCU×Mr2Mr1×100\text{Purity (\%)} = \frac{r_U}{r_S} \times \frac{C_S}{C_U} \times \frac{Mr_2}{Mr_1} \times 100

where Mr1=412.94Mr_1 = 412.94 (free base) and Mr2=467.41Mr_2 = 467.41 (hydrochloride monohydrate) .

Q. What synthetic pathways are used to produce this compound, and how can intermediates be characterized?

The synthesis involves Friedel-Crafts acylation and carbonyl reduction steps starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzothiazole hydrochloride. Key intermediates include 5-(2-chloroacetyl)-6-chloroindolin-2-one (CAS 118307-04-3). Characterize intermediates via 1H NMR^1\text{H NMR}, LC-MS, and elemental analysis. Monitor reaction progress using TLC with iodine vapor visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in ziprasidone’s reported polymorphic forms, and what analytical techniques are optimal for differentiation?

Ziprasidone exhibits polymorphism, with distinct crystallographic profiles affecting solubility and bioavailability. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to compare polymorphs. For hygroscopicity studies, perform dynamic vapor sorption (DVS) under controlled humidity (10–90% RH). Note that the monohydrate form (CAS 138982-67-9) is stable at -20°C but may dehydrate above 40°C .

Q. What experimental strategies are recommended for quantifying trace impurities in this compound batches?

USP 35 specifies limits for impurities like Related Compound A (≤0.5%) and B (≤0.8%). Use a gradient HPLC method with a system suitability solution containing 0.24 mg/mL ziprasidone and 0.5 µg/mL Related Compound A. Calculate impurity levels using: Impurity (%)=rUrS×CSCU×100\text{Impurity (\%)} = \frac{r_U}{r_S} \times \frac{C_S}{C_U} \times 100

where rUr_U and rSr_S are peak responses of the impurity and standard, respectively .

Q. How does ziprasidone’s noradrenergic reuptake inhibition (SERT/NET ratio) impact in vivo behavioral models of antipsychotic efficacy?

Ziprasidone inhibits norepinephrine reuptake (NET) with moderate affinity, complicating interpretations of its antipsychotic effects. Design forced swim tests (FST) or tail suspension tests (TST) in rodents, comparing ziprasidone to selective NET inhibitors (e.g., desipramine). Use microdialysis to measure extracellular monoamine levels in the prefrontal cortex, and correlate with locomotor activity in open-field assays .

Q. What methodologies are critical for assessing ziprasidone’s stability under accelerated storage conditions (ICH Q1A guidelines)?

Conduct stress testing by exposing samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and compare to known impurities (e.g., Related Compound C, m/z 546.11). For photostability, use a xenon arc lamp (ICH Option 2) and quantify degradation using peak area normalization .

Methodological Notes

  • Receptor Binding Assays : Use 3H^{3}\text{H}-spiperone for D2/5-HT2A and 3H^{3}\text{H}-8-OH-DPAT for 5-HT1A. Correct for non-specific binding with excess cold ligand .
  • HPLC Parameters : Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm); Flow rate: 1.0 mL/min; Injection volume: 20 µL .
  • Polymorph Screening : Screen solvents (e.g., THF, methanol) via cooling crystallization and slurry conversion experiments. Use Raman spectroscopy for in situ monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone hydrochloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.